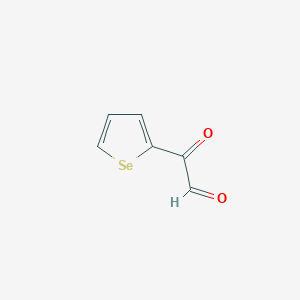

2-Oxo-2-(selenophen-2-yl)acetaldehyde

Description

Chemical Structure: 2-Oxo-2-(selenophen-2-yl)acetaldehyde (IUPAC: 2-oxo-2-(selenophen-2-yl)ethanal) is a selenophene-substituted glyoxal derivative. Its structure comprises a selenophene ring (a five-membered aromatic ring with one selenium atom) linked to a glyoxal moiety (R-C(O)CHO).

Properties

Molecular Formula |

C6H4O2Se |

|---|---|

Molecular Weight |

187.07 g/mol |

IUPAC Name |

2-oxo-2-selenophen-2-ylacetaldehyde |

InChI |

InChI=1S/C6H4O2Se/c7-4-5(8)6-2-1-3-9-6/h1-4H |

InChI Key |

NJKWPFATLJKHIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[Se]C(=C1)C(=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(selenophen-2-yl)acetaldehyde typically involves the reaction of selenophene derivatives with appropriate aldehyde precursors. One common method includes the lithiation of selenophene followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of strong bases like n-butyllithium and subsequent reaction with formylating agents such as dimethylformamide (DMF) or ethyl formate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(selenophen-2-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The selenophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 2-Oxo-2-(selenophen-2-yl)acetic acid.

Reduction: 2-Hydroxy-2-(selenophen-2-yl)ethanol.

Substitution: Halogenated selenophene derivatives.

Scientific Research Applications

2-Oxo-2-(selenophen-2-yl)acetaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(selenophen-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The selenophene ring can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₆H₄O₂Se

- Molecular Weight : ~187.06 g/mol (calculated).

- Reactivity: The α-keto aldehyde group facilitates nucleophilic additions and condensations, while the selenophene ring may enhance redox activity compared to sulfur or oxygen analogues.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-oxo-2-(selenophen-2-yl)acetaldehyde, differing in substituents or heteroatoms:

Key Observations :

- Solubility: Hydrated derivatives (e.g., 2-(trifluoromethyl)phenylglyoxal hydrate) exhibit higher water solubility due to hydrogen bonding, whereas the selenophene analogue may prefer organic solvents.

Target Compound :

- Synthesized via copper-catalyzed domino sequences, involving peroxy-Cu intermediates and Ullmann–Goldberg coupling reactions (e.g., from halobenzene precursors) .

Analogues :

- Thiophene Derivative : Prepared via Friedel-Crafts acylation of thiophene or oxidation of 2-acetylthiophene .

- Trifluoromethylphenyl Derivative : Generated through trifluoromethylation of phenylglyoxal or hydration of corresponding ketones .

- Piperidinyl Derivative : Produced via nucleophilic substitution between glyoxal and piperidine under basic conditions .

Comparison of Yields :

Target Compound :

Analogues :

- Thiophene Derivative: Used to synthesize thieno[3,2-b]pyridines, which are bioactive scaffolds .

- Trifluoromethylphenyl Derivative : Serves as a fluorinated building block in agrochemicals .

- Coumarin Derivative : Explored in photodynamic therapy due to chromophore properties (discontinued due to stability issues) .

Reactivity Trends :

- Electron-withdrawing groups (e.g., -CF₃, selenophene) accelerate nucleophilic additions to the α-keto aldehyde group.

- Selenium’s larger atomic radius compared to sulfur may reduce steric hindrance in metal coordination.

Target Compound :

- Likely air-sensitive due to the α-keto aldehyde group; requires inert storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.